![molecular formula C19H24N2O2 B3430747 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid CAS No. 85949-60-6](/img/no-structure.png)

3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

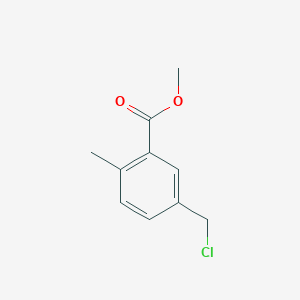

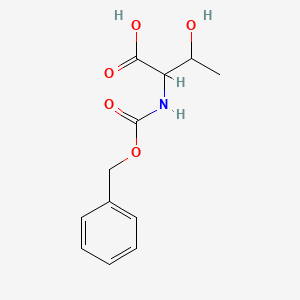

3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.

The exact mass of the compound 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid is 312.183778013 g/mol and the complexity rating of the compound is 528. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biomass-derived Chemical Applications

Levulinic acid (LEV), a biomass-derived chemical, demonstrates the potential of such compounds in drug synthesis. LEV and its derivatives can synthesize a variety of value-added chemicals, showing flexibility, diversity, and unique applications in drug synthesis. This indicates that complex carboxylic acids, similar to the compound , could have applications in synthesizing drugs or related derivatives with specific medicinal properties (Zhang et al., 2021).

Indolizine Derivatives in Synthesis and Biological Activities

Indolizine, a nitrogen-containing heterocycle, and its derivatives have potential biological activities and can be used as organic fluorescent molecules for biological and material applications. The development of synthetic strategies for indolizines suggests that derivatives of indolizine, possibly including the compound , could have significant applications in medicinal chemistry and materials science (Hui et al., 2021).

Central Nervous System (CNS) Acting Drugs

The search for functional chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity highlights the importance of exploring the biological activities of novel compounds. This suggests that research into the compound could uncover CNS activity or other pharmacological properties (Saganuwan, 2017).

Supramolecular Chemistry

Supramolecular capsules derived from calixpyrrole scaffolds demonstrate the versatility of cyclic and polycyclic compounds in forming structures with potential applications in drug delivery, catalysis, and materials science. This implies that research into similar complex molecules could explore their utility in constructing novel supramolecular architectures (Ballester, 2011).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid involves the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with 2-methylpropylamine, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid", "2-methylpropylamine", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in sulfuric acid and add sodium nitrite to form the diazonium salt.", "Step 2: Add sodium nitrate and cool the mixture to 0-5°C to form the nitro compound.", "Step 3: Dissolve the nitro compound in sodium hydroxide and add 2-methylpropylamine to form the amine.", "Step 4: Cyclize the amine by heating with sulfuric acid to form the pyrroloindolizine intermediate.", "Step 5: Oxidize the intermediate with hydrogen peroxide to form the final product, 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid." ] } | |

CAS-Nummer |

85949-60-6 |

Produktname |

3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid |

Molekularformel |

C19H24N2O2 |

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

3,6,7,8-tetramethyl-4-(2-methylpropyl)-6H-pyrrolo[3,2-f]indolizine-2-carboxylic acid |

InChI |

InChI=1S/C19H24N2O2/c1-9(2)7-16-17-12(5)18(19(22)23)20-14(17)8-15-11(4)10(3)13(6)21(15)16/h8-9,13H,7H2,1-6H3,(H,22,23) |

InChI-Schlüssel |

GJZKOPWGKATGCJ-UHFFFAOYSA-N |

SMILES |

CC1C(=C(C2=CC3=NC(=C(C3=C(N12)CC(C)C)C)C(=O)O)C)C |

Kanonische SMILES |

CC1C(=C(C2=CC3=NC(=C(C3=C(N12)CC(C)C)C)C(=O)O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol](/img/structure/B3430664.png)

![N-[1-(4-bromophenyl)propyl]-2-chloroacetamide](/img/structure/B3430701.png)

![4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride](/img/structure/B3430705.png)

![6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3430723.png)